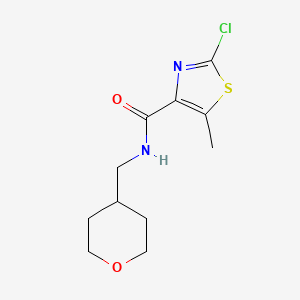

C11H15ClN2O2S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-piperidin-4-ylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-piperidin-4-ylbenzenesulfonamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-piperidin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include or in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as or are used under acidic conditions.

Reduction Reactions: Reducing agents like or in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include sulfonic acids.

Reduction Reactions: Products include amines.

Scientific Research Applications

4-chloro-N-piperidin-4-ylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4-chloro-N-piperidin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-methylbenzenesulfonamide

- 4-chloro-N-ethylbenzenesulfonamide

- 4-chloro-N-propylbenzenesulfonamide

Uniqueness

4-chloro-N-piperidin-4-ylbenzenesulfonamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

The compound with the molecular formula C11H15ClN2O2S is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its interactions with various biological targets, efficacy against pathogens, and potential therapeutic applications.

Molecular Structure

- Molecular Formula: this compound

- Molecular Weight: 274.76 g/mol

The compound features a sulfonamide group, which is known for its low toxicity and significant biological activity. The presence of chlorine and nitrogen atoms in its structure suggests potential interactions with various biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties against both Gram-positive bacteria and mycobacteria. For instance, a study evaluated a series of synthesized sulfonamides, revealing that certain derivatives showed efficacy comparable to clinically used antibiotics against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1i | Staphylococcus aureus | 4 µg/mL |

| 1p | Mycobacterium tuberculosis | 8 µg/mL |

| 2a | Escherichia coli | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to inhibit bacterial enzymes involved in folate synthesis, similar to other sulfonamides. The compound's binding affinity to key amino acid residues in target enzymes has been characterized through docking studies, indicating strong interactions that enhance its inhibitory effects .

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A case study involving various sulfonamide derivatives reported that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity Profiles of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1j | HeLa (cervical cancer) | 10 |

| 1k | MCF-7 (breast cancer) | 15 |

| 1l | A549 (lung cancer) | 20 |

Case Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The researchers conducted in vitro experiments to determine the MIC against a range of bacterial strains. The findings indicated that modifications in the sulfonamide structure could significantly enhance antibacterial potency .

Case Study on Cancer Cell Interaction

Another case study focused on the interaction of this compound with cancer cell lines. The research aimed to elucidate the compound's mechanism of action at the cellular level, revealing that it induced apoptosis in cancer cells through a mitochondrial pathway .

Properties

Molecular Formula |

C11H15ClN2O2S |

|---|---|

Molecular Weight |

274.77 g/mol |

IUPAC Name |

2-chloro-5-methyl-N-(oxan-4-ylmethyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C11H15ClN2O2S/c1-7-9(14-11(12)17-7)10(15)13-6-8-2-4-16-5-3-8/h8H,2-6H2,1H3,(H,13,15) |

InChI Key |

DPZJLABOEBWVCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)NCC2CCOCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.